Bienvenue dans la boutique en ligne BenchChem!

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Medicinal Chemistry Chemical Procurement Structure–Property Relationships

N-(8H-Indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (CAS 922849-65-8, molecular formula C20H18N2O3S2, molecular weight 398.5 g/mol) belongs to the indeno[1,2-d]thiazole class—a tricyclic scaffold characterized by a fused indene–thiazole ring system bearing a sulfonylbutanamide side chain at the 2-position. This compound is a member of a broader patent-protected family of 8,8a-dihydroindeno[1,2-d]thiazole derivatives with sulfonamide or sulfone substituents that have been claimed for anorectic, metabolic, and antiviral applications.

Molecular Formula C20H18N2O3S2
Molecular Weight 398.5
CAS No. 922849-65-8
Cat. No. B2469739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
CAS922849-65-8
Molecular FormulaC20H18N2O3S2
Molecular Weight398.5
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H18N2O3S2/c23-18(11-6-12-27(24,25)15-8-2-1-3-9-15)21-20-22-19-16-10-5-4-7-14(16)13-17(19)26-20/h1-5,7-10H,6,11-13H2,(H,21,22,23)
InChIKeyJMCRNGXLJMZGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8H-Indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (CAS 922849-65-8): Core Identity and Procurement-Relevant Classification


N-(8H-Indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (CAS 922849-65-8, molecular formula C20H18N2O3S2, molecular weight 398.5 g/mol) belongs to the indeno[1,2-d]thiazole class—a tricyclic scaffold characterized by a fused indene–thiazole ring system bearing a sulfonylbutanamide side chain at the 2-position . This compound is a member of a broader patent-protected family of 8,8a-dihydroindeno[1,2-d]thiazole derivatives with sulfonamide or sulfone substituents that have been claimed for anorectic, metabolic, and antiviral applications [1]. Despite its commercial availability from multiple specialty chemical suppliers, the ZINC database annotates this molecule as having no experimentally confirmed biological activity to date [2], placing it firmly in the category of a research screening candidate requiring de novo characterization rather than a validated tool compound.

Why Indeno[1,2-d]thiazole Sulfonylbutanamides Cannot Be Interchanged: Structural Determinants Governing Scaffold Pharmacology


The indeno[1,2-d]thiazole scaffold exhibits remarkable pharmacological plasticity, with small structural modifications at the 2-position sulfonylbutanamide side chain dictating entirely different biological target profiles. Published structure–activity relationship (SAR) data across multiple therapeutic programs demonstrate that the aryl group attached to the sulfonyl moiety is a critical driver of potency and selectivity: the hydroxamic acid-containing analog 6o achieves pan-HDAC IC50 of 0.14 μM and GI50 values of 0.869 μM (MCF7) and 0.535 μM (HCT116) [1], whereas the 8H-indeno[1,2-d]thiazole derivative 7a—structurally closer to the target compound—exhibits SARS-CoV-2 3CLpro inhibition with IC50 of 1.28 μM [2], and 6-aryl-substituted indeno[1,2-d]thiazol-2-ylamines function as A1 adenosine receptor allosteric enhancers [3]. Substituting the phenylsulfonyl group for a benzylsulfonyl, 4-fluorophenylsulfonyl, or tosyl moiety alters molecular weight (398.5 → 412.5–416.5 Da), lipophilicity, hydrogen-bonding capacity, and steric occupancy within target binding pockets—all of which precludes generic interchangeability without explicit target-specific validation.

Quantitative Differentiation Evidence: N-(8H-Indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide vs. Closest Structural Analogs


Molecular Weight and Formula Differentiation from Benzylsulfonyl and Tosyl Analogs

Among the four closest commercially available indeno[1,2-d]thiazol-2-yl butanamide analogs, the target compound bearing an unsubstituted phenylsulfonyl group possesses the lowest molecular weight (398.5 Da) and the smallest molecular formula (C20H18N2O3S2). By contrast, the benzylsulfonyl analog (CAS 923457-55-0) and the tosyl analog (CAS 923088-80-6) each have molecular weight 412.5 Da (C21H20N2O3S2), and the 4-fluorophenylsulfonyl analog (CAS 922895-90-7) has molecular weight 416.5 Da (C20H17FN2O3S2). The 14.0 Da mass reduction relative to the tosyl/benzyl pair and the absence of a halogen atom relative to the 4-fluorophenyl analog confer lower overall lipophilicity and reduced steric bulk, which influence membrane permeability, metabolic stability, and protein-binding promiscuity .

Medicinal Chemistry Chemical Procurement Structure–Property Relationships

Structural Simplicity Advantage: Unsubstituted Phenylsulfonyl vs. Functionalized Aromatic Analogs

The target compound is the only member of the immediate analog series that bears an unsubstituted phenylsulfonyl group. The 4-tosyl analog introduces a para-methyl substituent; the 4-fluorophenylsulfonyl analog introduces a para-fluoro substituent; the 4-methoxyphenylsulfonyl analog introduces a para-methoxy group; and the benzylsulfonyl analog replaces the direct phenyl–sulfur bond with a phenyl–methylene–sulfur linkage. This structural simplicity makes the target compound the preferred starting point for SAR expansion: every other analog in the series can be conceptually derived from the target compound by adding a single substituent or inserting a methylene spacer. In the context of the HDAC inhibitor program, the indeno[1,2-d]thiazole scaffold showed that even minor substituent changes on the aryl ring produced GI50 variations exceeding 10-fold across MCF7 and HCT116 cell lines [1], underscoring the value of the unsubstituted phenylsulfonyl baseline for systematic SAR mapping.

Synthetic Tractability Lead Optimization SAR Exploration

SARS-CoV-2 3CLpro Inhibitory Potential: Class-Level Evidence from 8H-Indeno[1,2-d]thiazole Derivatives

A focused series of 8H-indeno[1,2-d]thiazole derivatives was synthesized and evaluated against SARS-CoV-2 3CLpro. The screening hit compound 4 showed IC50 = 6.42 ± 0.90 μM, and subsequent optimization yielded compound 7a with IC50 = 1.28 ± 0.17 μM [1]. Although the target compound N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide was not among the tested compounds, it shares the identical indeno[1,2-d]thiazole core and a sulfonyl-containing butanamide side chain with the active series. Molecular docking of 7a revealed that the indeno[1,2-d]thiazole scaffold occupies the S1 pocket of 3CLpro, while the side chain extends toward the S2 and S3 subsites—a binding mode that the target compound's phenylsulfonylbutanamide moiety is geometrically capable of reproducing [1]. This class-level evidence establishes a testable hypothesis for direct evaluation of the target compound against 3CLpro.

Antiviral Drug Discovery SARS-CoV-2 3CLpro Protease Inhibition

Anorectic and Metabolic Indications: Patent-Disclosed Class-Level Pharmacology

US Patent 6,444,669 B1 (Aventis Pharma) discloses and claims 8,8a-dihydroindeno[1,2-d]thiazole derivatives carrying sulfonamide or sulfone substituents at the 2-position as therapeutically useful anorectic agents [1]. The generic formula I encompasses the target compound's core structure, wherein the 2-position substituent includes —(CH2)n—SO2—aryl motifs with n = 0–6. The patent's exemplified compounds demonstrated in vivo anorectic activity in rodent feeding models at oral doses of 3–10 mg/kg/day [1]. Although no specific biological data for the phenylsulfonylbutanamide-substituted compound is reported in the patent, the structural inclusion within the claimed Markush space indicates that the target compound is a legitimate member of this pharmacologically validated chemotype.

Metabolic Disease Anorectic Agents Obesity Pharmacology

HDAC Inhibition and Antiproliferative Activity: Scaffold-Validated Class Evidence

Indeno[1,2-d]thiazole derivatives bearing hydroxamic acid functionality at the side chain terminus have been characterized as potent pan-HDAC inhibitors. The lead compound 6o exhibited pan-HDAC IC50 = 0.14 μM and antiproliferative GI50 values of 0.869 μM (MCF7 breast cancer) and 0.535 μM (HCT116 colon cancer) [1]. While the target compound carries a sulfonylbutanamide rather than a hydroxamic acid, the indeno[1,2-d]thiazole core is identical, and the sulfonyl group in the target compound may engage zinc-chelating or hydrogen-bonding interactions within HDAC catalytic sites analogous to those exploited by the sulfonamide-bearing hydroxamic acids in the published series. The ZINC database confirms no HDAC activity has been measured for the target compound [2], making it an uncharacterized but structurally plausible candidate for HDAC screening.

Cancer Epigenetics HDAC Inhibition Antiproliferative Screening

Gastroprotective and Antiulcer Activity: Evidence for Non-Oncological Applications of the Indeno[1,2-d]thiazole Scaffold

Early medicinal chemistry exploration of 8H-indeno[1,2-d]thiazoles demonstrated significant antiulcer activity in rodent models. Inoue et al. (1994) reported that 2-amino-substituted 8H-indeno[1,2-d]thiazole derivatives exhibited potent inhibition of ethanol-induced and hydrochloric acid-induced gastric ulcers, with 5-isopropyl and 7-chloro-2-(3-morpholinopropyl)amino derivatives showing considerably stronger gastroprotective effects than the clinical comparator cetraxate hydrochloride [1]. Additionally, 3-morpholinopropylamino derivatives suppressed gastric acid secretion in pylorus-ligated rats [1]. Although the target compound differs in its 2-position substituent (phenylsulfonylbutanamide vs. aminoalkyl), the shared indeno[1,2-d]thiazole core establishes precedent for gastrointestinal pharmacology beyond the anorectic indication claimed in the patent literature.

Gastroenterology Antiulcer Agents Gastric Acid Secretion

Procurement-Driven Application Scenarios for N-(8H-Indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (CAS 922849-65-8)


Antiviral Screening: SARS-CoV-2 3CLpro and Broad-Spectrum Coronavirus Protease Inhibitor Discovery

The demonstrated 3CLpro inhibitory activity of 8H-indeno[1,2-d]thiazole derivatives (lead compound 7a, IC50 = 1.28 μM) [1] positions the target compound as a structurally compatible candidate for direct biochemical evaluation against SARS-CoV-2 3CLpro and related coronaviral proteases. Unlike the reported inhibitor 7a, the target compound's phenylsulfonylbutanamide side chain lacks the amino-substituted pyridine moiety, offering a distinct binding mode hypothesis for exploration. Procurement of this compound is warranted for academic and industrial antiviral programs seeking to diversify their 3CLpro inhibitor chemotypes beyond the peptidomimetic and heteroaromatic ketone classes that dominate the current literature.

Epigenetic Drug Discovery: HDAC Inhibition and Cancer Cell Panel Screening

The indeno[1,2-d]thiazole scaffold has validated HDAC inhibitory and antiproliferative activity, with compound 6o achieving pan-HDAC IC50 = 0.14 μM and sub-micromolar GI50 values in MCF7 and HCT116 cell lines [2]. Although the target compound lacks the hydroxamic acid zinc-binding group critical for the potency of 6o, it offers a neutral baseline for assessing the contribution of the sulfonylbutanamide side chain to HDAC isoform selectivity. The compound can serve as a reference standard in focused epigenetic screening libraries, particularly for profiling HDAC6, HDAC8, and sirtuin isoforms where sulfonamide-based inhibitors have shown promise.

Metabolic Disease Research: Anorectic and Appetite-Regulation Phenotypic Screening

The patent-protected anorectic activity of 8,8a-dihydroindeno[1,2-d]thiazole sulfonamide/sulfone derivatives (US 6,444,669 B1) [3] establishes a strong rationale for evaluating the target compound in metabolic disease models. The unsubstituted phenylsulfonyl moiety represents the simplest aromatic variant within the claimed chemotype, making the target compound an ideal tool for dissecting the minimal structural requirements for appetite-suppressant activity. Oral dosing at 3–10 mg/kg/day in rodent feeding models is the recommended starting point based on patent-exemplified protocols.

Gastrointestinal Pharmacology: Antiulcer and Gastric Acid Secretion Studies

The antiulcer activity demonstrated by 2-amino-substituted 8H-indeno[1,2-d]thiazoles in ethanol-induced and HCl-induced gastric ulcer models [4] suggests that the target compound—despite differing in its 2-position substituent—merits evaluation in gastrointestinal phenotypic assays. The sulfonylbutanamide moiety may confer improved metabolic stability relative to aminoalkyl-substituted analogs, potentially addressing a limitation of the earlier series. Procurement for ulcer and gastric acid secretion studies could reveal a novel application domain distinct from oncology and antiviral indications.

Quote Request

Request a Quote for N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.